cis-3-Fluoropiperidine-4-carbonitrile;hydrochloride
Description
Properties
Molecular Formula |
C6H10ClFN2 |
|---|---|
Molecular Weight |
164.61 g/mol |
IUPAC Name |
(3R,4S)-3-fluoropiperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H9FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h5-6,9H,1-2,4H2;1H/t5-,6-;/m0./s1 |
InChI Key |
JWGDJLDCONQATF-GEMLJDPKSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1C#N)F.Cl |
Canonical SMILES |
C1CNCC(C1C#N)F.Cl |
Origin of Product |
United States |
Biological Activity
Cis-3-Fluoropiperidine-4-carbonitrile;hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound includes a piperidine ring substituted with a fluorine atom and a nitrile group. The incorporation of fluorine enhances the compound's metabolic stability and binding affinity to biological targets, which is crucial for its therapeutic efficacy . The mechanism of action typically involves interactions with specific receptors or enzymes, where the fluorine atom can improve selectivity and potency by stabilizing certain conformations of the molecule .
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer activity. For instance, compounds derived from similar structures have shown cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Neuropharmacological Effects
The compound's potential in treating neurological disorders has also been investigated. Its role as a precursor in developing drugs targeting conditions like Alzheimer's disease has been highlighted due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These interactions are critical for enhancing cholinergic signaling, which is often impaired in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a structurally related piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments . The compound's three-dimensional structure was pivotal for its interaction with protein binding sites.
- Alzheimer's Disease : Research on piperidine analogs indicated that introducing fluorinated groups improved brain exposure and enzyme inhibition properties, making them suitable candidates for Alzheimer's therapy .
- Fluorination Effects : The role of fluorine in modifying pharmacokinetic properties has been extensively studied. Fluorination can enhance metabolic stability and reduce the likelihood of oxidative metabolism, thereby improving bioavailability in sensitive cell lines .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Differences
The table below summarizes critical distinctions between cis-3-Fluoropiperidine-4-carbonitrile;hydrochloride and analogous compounds:
Physicochemical and Functional Analysis
(a) Piperidine-4-carbonitrile hydrochloride (CAS 24041-22-3):
- Differences : Lacks the fluorine atom at position 3.
- Its simpler structure makes it a versatile intermediate in synthesizing piperidine-based drugs .
(b) 4-Fluoro-3,3-dimethylpiperidine hydrochloride :
- Differences : Features a dimethyl group at position 3 and fluorine at position 4.
- Impact : Increased steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility. The dimethyl group could hinder rotational freedom, affecting receptor binding .
(c) Paroxetine hydrochloride (CAS 78246-49-8):
- Differences : A complex SSRI with a trans-configured piperidine core, a p-fluorophenyl group, and a benzodioxol moiety.
- Impact : Demonstrates how fluorination and aromatic substituents on piperidine can confer pharmacological activity. The target compound’s simplicity highlights its role as a precursor rather than a final drug .
Q & A
Q. What are the optimal synthetic routes for preparing cis-3-Fluoropiperidine-4-carbonitrile hydrochloride, and what reaction conditions are critical for maintaining stereochemical integrity?
The synthesis of cis-3-Fluoropiperidine-4-carbonitrile hydrochloride typically involves multi-step reactions, including cyclization, fluorination, and nitrile introduction. A critical step is maintaining the cis configuration during ring closure. For example, analogous piperidine syntheses use hydrochloric acid under reflux to stabilize intermediates and control stereochemistry . Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .
- Acid catalysis : Hydrochloric acid facilitates salt formation and improves solubility .
- Temperature control : Reflux (100–120°C) ensures complete conversion while minimizing side reactions .
Methodological pitfalls include incomplete fluorination or epimerization; monitoring via TLC or HPLC is recommended .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of cis-3-Fluoropiperidine-4-carbonitrile hydrochloride?
- NMR spectroscopy : 1H/13C NMR identifies substituent positions, while 19F NMR confirms fluorine incorporation . Coupling constants (e.g., J values) distinguish cis/trans configurations .
- X-ray crystallography : Definitive for absolute stereochemistry, as seen in structurally related piperidine derivatives .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., trans-isomers) .
Standardized protocols using USP/Ph. Eur. guidelines ensure reproducibility .
Q. What are the solubility and stability profiles of cis-3-Fluoropiperidine-4-carbonitrile hydrochloride under various experimental conditions?
- Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >50 mg/mL in water), but polar organic solvents (methanol, DMSO) are preferred for stock solutions .
- Stability : Stable at −20°C for long-term storage. Degradation occurs above 40°C or in alkaline conditions (pH >8), leading to nitrile hydrolysis or isomerization .
Advanced Research Questions
Q. How does the cis configuration of the fluorine and cyano groups influence the compound's interaction with biological targets?
The cis arrangement creates a rigid spatial orientation, optimizing binding to hydrophobic pockets in enzymes (e.g., kinases) or neurotransmitter receptors. For example:
- Receptor docking studies : Molecular dynamics simulations show that the cis-fluoro group enhances hydrogen bonding with active-site residues, while the cyano group stabilizes π-π interactions .
- Biological assays : Comparative studies with trans-isomers reveal 2–5x higher potency in cis-configured analogs for targets like sigma receptors .
Methodologies include surface plasmon resonance (SPR) for binding affinity and cryo-EM for structural resolution .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
- Standardized assays : Use isogenic cell lines or recombinant proteins to minimize variability .
- Meta-analysis : Pool data from independent studies (e.g., IC50 values) to identify outliers or confounding factors (e.g., solvent effects) .
- Cross-validation : Confirm activity via orthogonal methods (e.g., in vitro enzyme inhibition + in vivo pharmacokinetics) .
For example, discrepancies in cytotoxicity data may arise from differences in cell viability assays (MTT vs. ATP-based); harmonizing protocols resolves these .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophoric elements of cis-3-Fluoropiperidine-4-carbonitrile derivatives?
- Analog synthesis : Systematically modify substituents (e.g., replace fluorine with other halogens or cyano with carboxyl groups) .
- Biological profiling : Test analogs against a panel of targets (e.g., GPCRs, ion channels) to map selectivity .
- Computational modeling : QSAR models correlate electronic properties (Hammett constants) with activity .
For instance, replacing the 4-cyano group with a methyl ester reduces potency by 70%, highlighting its critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
